molecular formula C13H14BrNO3 B14917593 6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one

6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one

Cat. No.: B14917593
M. Wt: 312.16 g/mol
InChI Key: ANRMEIWOAGOHQR-UHFFFAOYSA-N
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Description

6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one typically involves the reaction of brominated oxazine with dimethylfuran under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes bromination, cyclization, and spiro formation steps, each optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of debrominated products.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5’,5’-dimethyl-4’,5’-dihydro-2’H-spiro[benzo[b][1,4]oxazine-2,3’-furan]-3(4H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

6-bromo-2',2'-dimethylspiro[4H-1,4-benzoxazine-2,4'-oxolane]-3-one

InChI

InChI=1S/C13H14BrNO3/c1-12(2)6-13(7-17-12)11(16)15-9-5-8(14)3-4-10(9)18-13/h3-5H,6-7H2,1-2H3,(H,15,16)

InChI Key

ANRMEIWOAGOHQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CO1)C(=O)NC3=C(O2)C=CC(=C3)Br)C

Origin of Product

United States

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